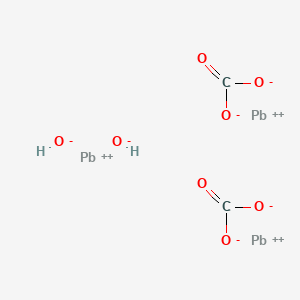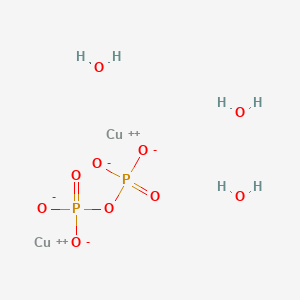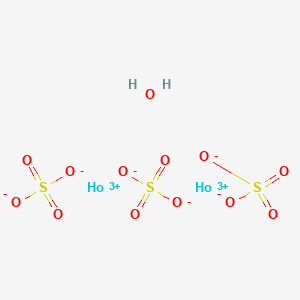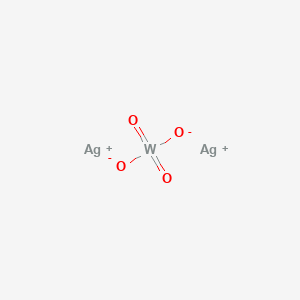
Silvertungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver tungstate is an inorganic compound with the chemical formula Ag₂WO₄. It is known for its unique properties and has been applied in various fields such as photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . Silver tungstate occurs in three polymorphic phases: orthorhombic (α), hexagonal (β), and cubic (γ), with α-silver tungstate being thermodynamically stable .
Preparation Methods
Silver tungstate can be synthesized through various methods. One common method involves the reaction between silver nitrate and sodium tungstate, producing sodium nitrate as a byproduct . Another method is the electrochemical synthesis using a silver electrode and sodium tungstate as starting reagents . The synthesis conditions, such as tungstate ion concentration, applied voltage, stirring rate, and reaction temperature, can significantly affect the particle size of the product . Additionally, silver tungstate can be prepared through chemical precipitation, conventional hydrothermal, and microwave hydrothermal methods .
Chemical Reactions Analysis
Silver tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been successfully developed as a bifunctional catalyst for the ligand-free carboxylation of terminal alkynes with carbon dioxide under ambient conditions . In this protocol, dual activation occurs, with the terminal alkyne activated by silver and carbon dioxide activated by the tungstate anion . This reaction can be run under ambient conditions and can be applied to the preparation of phenylacrylate derivatives .
Scientific Research Applications
Silver tungstate has significant potential in various scientific research applications. It has been extensively studied for its electrochemical applications, such as supercapacitors, lithium-ion batteries, sodium-ion batteries, electrochemical sensing, and electrocatalysis . Its unique properties make it suitable for use in photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . Additionally, silver tungstate has been used in the electronic and chemical industries and in proteomics research .
Mechanism of Action
The mechanism of action of silver tungstate involves its unique crystal and electronic structures, which are suitable for a wide range of applications . The antibacterial and photocatalytic activities of α-silver tungstate are determined by the local coordination of superficial silver and tungsten atoms on each exposed surface of the corresponding morphology . The material’s strong photo-sensitizing ability and particular structure, composed of [WO₆] and [AgO_y] (y = 2, 4, 6, and 7) clusters, contribute to its superior performance .
Comparison with Similar Compounds
Silver tungstate can be compared with other similar compounds, such as silver molybdate (Ag₂MoO₄). Both compounds have been studied for their photoluminescence properties and have been used to prepare core/shell composites . Silver molybdate and silver tungstate nanomaterials were prepared using microwave-assisted hydrothermal synthesis and co-precipitation methods . The optical gap of β-silver tungstate was evaluated to be 3.3 eV, which is different from that of silver molybdate . The unique properties of silver tungstate, such as its strong photo-sensitizing ability and particular structure, make it distinct from other similar compounds .
Properties
IUPAC Name |
disilver;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.4O.W/q2*+1;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKREONBSFPWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Ag+].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8021967.png)
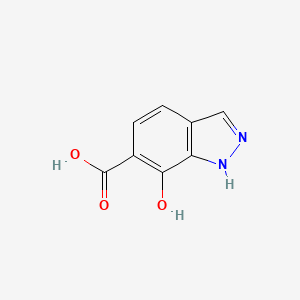
![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B8021976.png)
![C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B8021979.png)
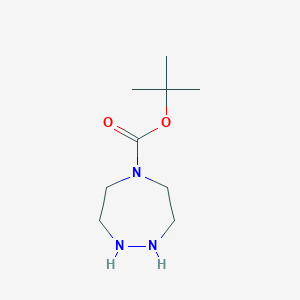
![tert-butyl (1S,4S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8022005.png)
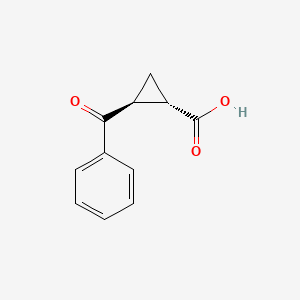
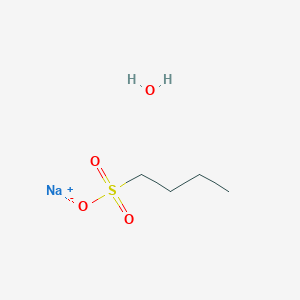

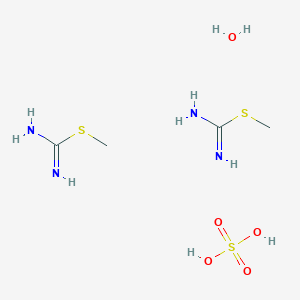
![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
